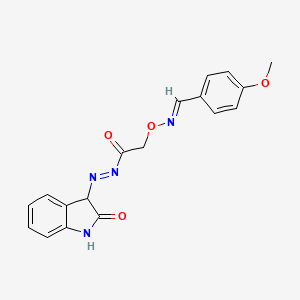
4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime is a complex organic compound that combines the structural features of 4-methoxybenzaldehyde and oxoindoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime typically involves multiple steps:
Formation of 4-Methoxybenzaldehyde: This can be synthesized by the oxidation of 4-methoxytoluene using oxidizing agents like potassium permanganate or chromium trioxide.
Synthesis of Oxoindoline: Oxoindoline derivatives can be prepared through various methods, including the Fischer indole synthesis or by cyclization of appropriate precursors.
Coupling Reaction: The final step involves the coupling of 4-methoxybenzaldehyde with the oxoindoline derivative in the presence of suitable reagents and conditions to form the desired oxime.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime can undergo various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-Methoxybenzoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: The compound can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A simpler compound with similar structural features but lacking the oxoindoline moiety.
Oxoindoline Derivatives: Compounds with similar indoline structures but different substituents.
Uniqueness
4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime is unique due to its combination of 4-methoxybenzaldehyde and oxoindoline structures, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H16N4O4 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[(E)-(4-methoxyphenyl)methylideneamino]oxy-N-[(2-oxo-1,3-dihydroindol-3-yl)imino]acetamide |
InChI |
InChI=1S/C18H16N4O4/c1-25-13-8-6-12(7-9-13)10-19-26-11-16(23)21-22-17-14-4-2-3-5-15(14)20-18(17)24/h2-10,17H,11H2,1H3,(H,20,24)/b19-10+,22-21? |
InChI Key |
NQQXFLXTWFHSJJ-OSCZZGPHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/OCC(=O)N=NC2C3=CC=CC=C3NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NOCC(=O)N=NC2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


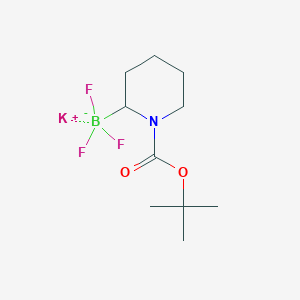

![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone](/img/structure/B12851509.png)
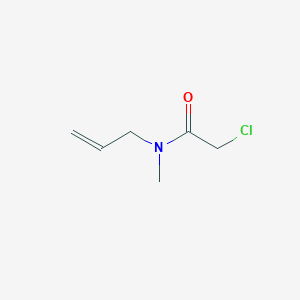
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12851524.png)



![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
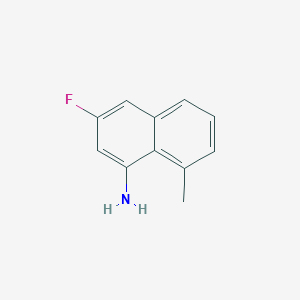
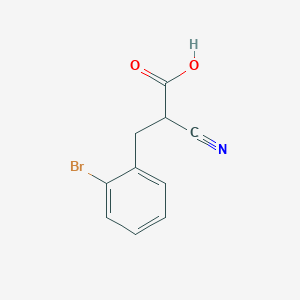
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
